Cas no 2090877-02-2 (1-(oxan-4-yl)-3-oxocyclobutane-1-carbonitrile)

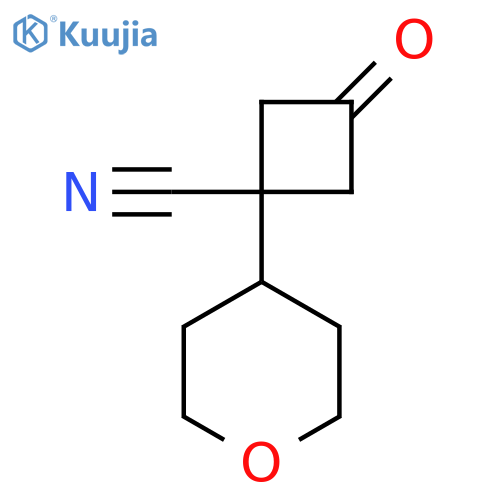

2090877-02-2 structure

商品名:1-(oxan-4-yl)-3-oxocyclobutane-1-carbonitrile

1-(oxan-4-yl)-3-oxocyclobutane-1-carbonitrile 化学的及び物理的性質

名前と識別子

-

- 1-(oxan-4-yl)-3-oxocyclobutane-1-carbonitrile

- 2090877-02-2

- EN300-1790324

-

- インチ: 1S/C10H13NO2/c11-7-10(5-9(12)6-10)8-1-3-13-4-2-8/h8H,1-6H2

- InChIKey: KIXISUIDVCFORR-UHFFFAOYSA-N

- ほほえんだ: O1CCC(CC1)C1(C#N)CC(C1)=O

計算された属性

- せいみつぶんしりょう: 179.094628657g/mol

- どういたいしつりょう: 179.094628657g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 262

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 50.1Ų

- 疎水性パラメータ計算基準値(XlogP): -0.2

1-(oxan-4-yl)-3-oxocyclobutane-1-carbonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1790324-10.0g |

1-(oxan-4-yl)-3-oxocyclobutane-1-carbonitrile |

2090877-02-2 | 10g |

$4421.0 | 2023-06-02 | ||

| Enamine | EN300-1790324-0.1g |

1-(oxan-4-yl)-3-oxocyclobutane-1-carbonitrile |

2090877-02-2 | 0.1g |

$904.0 | 2023-09-19 | ||

| Enamine | EN300-1790324-0.25g |

1-(oxan-4-yl)-3-oxocyclobutane-1-carbonitrile |

2090877-02-2 | 0.25g |

$946.0 | 2023-09-19 | ||

| Enamine | EN300-1790324-10g |

1-(oxan-4-yl)-3-oxocyclobutane-1-carbonitrile |

2090877-02-2 | 10g |

$4421.0 | 2023-09-19 | ||

| Enamine | EN300-1790324-5g |

1-(oxan-4-yl)-3-oxocyclobutane-1-carbonitrile |

2090877-02-2 | 5g |

$2981.0 | 2023-09-19 | ||

| Enamine | EN300-1790324-5.0g |

1-(oxan-4-yl)-3-oxocyclobutane-1-carbonitrile |

2090877-02-2 | 5g |

$2981.0 | 2023-06-02 | ||

| Enamine | EN300-1790324-0.5g |

1-(oxan-4-yl)-3-oxocyclobutane-1-carbonitrile |

2090877-02-2 | 0.5g |

$987.0 | 2023-09-19 | ||

| Enamine | EN300-1790324-1.0g |

1-(oxan-4-yl)-3-oxocyclobutane-1-carbonitrile |

2090877-02-2 | 1g |

$1029.0 | 2023-06-02 | ||

| Enamine | EN300-1790324-0.05g |

1-(oxan-4-yl)-3-oxocyclobutane-1-carbonitrile |

2090877-02-2 | 0.05g |

$864.0 | 2023-09-19 | ||

| Enamine | EN300-1790324-2.5g |

1-(oxan-4-yl)-3-oxocyclobutane-1-carbonitrile |

2090877-02-2 | 2.5g |

$2014.0 | 2023-09-19 |

1-(oxan-4-yl)-3-oxocyclobutane-1-carbonitrile 関連文献

-

Jinlu Tang,Hui Shi,Xiaoxiao He,Yanli Lei,Qiuping Guo,Kemin Wang,Lv'an Yan,Dinggeng He Chem. Commun., 2016,52, 1482-1485

-

Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093

-

David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382

2090877-02-2 (1-(oxan-4-yl)-3-oxocyclobutane-1-carbonitrile) 関連製品

- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)

- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)

- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)

- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)

- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)

- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)

- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)

- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)

- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量